molecular formula C19H24N4O4S B6419114 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-50-9

2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6419114
CAS No.: 946201-50-9
M. Wt: 404.5 g/mol
InChI Key: KMCLODUAEVZYBU-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic small molecule with the CAS Number 946201-50-9 and a molecular formula of C19H24N4O4S . This chemical features a distinct molecular architecture that combines phenoxy, acetamide, and a sulfonyl piperazine group, presenting a promising scaffold for medicinal chemistry research and early-stage pharmacological investigation. The integration of a sulfonamide group, a well-known pharmacophore in drug discovery, suggests potential for diverse biological interactions . Compounds containing phenoxy acetamide substructures are the subject of ongoing research due to their wide range of potential pharmacological activities, which can include areas such as oncology, neurology, and infectious diseases . Researchers are exploring these derivatives as possible therapeutic candidates, utilizing them as key intermediates in organic synthesis and for the development of novel bioactive molecules . This product is provided for research purposes in high purity. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-phenoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c24-19(16-27-17-6-2-1-3-7-17)21-10-15-28(25,26)23-13-11-22(12-14-23)18-8-4-5-9-20-18/h1-9H,10-16H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCLODUAEVZYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction where phenol reacts with a suitable halide under basic conditions.

    Piperazine Ring Formation: The piperazine ring is often synthesized via cyclization reactions involving ethylenediamine and dihaloalkanes.

    Final Coupling: The final step involves coupling the sulfonylated piperazine with the phenoxy acetamide derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation Products: Quinones or phenolic derivatives.

    Reduction Products: Sulfides or thiols.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide may act as antagonists at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. For instance, studies have shown that targeting these receptors can alleviate symptoms associated with these conditions .

Antidepressant Properties

The compound's structure suggests potential antidepressant effects. By modulating neurotransmitter systems, particularly serotonin and dopamine pathways, it may provide therapeutic benefits in treating depression. Clinical trials are necessary to validate these effects.

Case Study 1: Muscarinic Receptor Antagonism

A study published in a patent document explored derivatives of piperazine compounds as muscarinic receptor antagonists. The findings suggested that modifications to the piperazine structure could enhance receptor selectivity and efficacy against neurological diseases .

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of related compounds demonstrated that structural variations influenced their biological activity significantly. The introduction of different substituents on the piperazine ring resulted in varied affinities for muscarinic receptors, indicating a promising direction for developing new therapeutics based on this scaffold .

Potential Side Effects and Safety

While the pharmacological profile appears promising, potential side effects must be considered. Compounds targeting neurotransmitter systems often exhibit side effects such as sedation or cognitive impairment. Therefore, ongoing safety assessments are crucial during the development phases.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in altered neurotransmitter release, impacting various physiological processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural variations and molecular properties of analogs:

Compound Name Piperazine Substituent Linker Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activity
Target Compound Pyridin-2-yl Sulfonyl ethyl Phenoxy C₁₉H₂₃N₅O₄S 417.48 Potential receptor modulation
2-(4-Fluorophenyl)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide 2-Fluorophenyl Sulfonyl ethyl 4-Fluorophenyl C₂₀H₂₃F₂N₃O₃S 423.50 Increased lipophilicity/metabolic stability
2-Phenoxy-N-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}propyl)acetamide Pyrimidin-2-yl Sulfonyl propyl Phenoxy C₁₉H₂₄N₆O₄S 448.50 Extended linker for improved flexibility
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (4-methylphenyl) Sulfonyl ethyl 4-Fluorophenyl C₁₉H₂₂FN₃O₃S 403.46 Tosyl group enhances stability
2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide 1H-Indazol-5-yl amino Sulfonyl ethyl Isopropyl C₂₄H₂₈N₈O₃S 515.59 Patent example with kinase inhibition potential

Key Structural Differences and Implications

  • Piperazine Substituents :
    • Pyridin-2-yl (target compound): May enhance binding to receptors with aromatic or basic pockets (e.g., serotonin or dopamine receptors) .
    • Fluorophenyl (): Fluorine atoms increase metabolic stability and membrane permeability .
    • Tosyl group (): Improves chemical stability but may reduce solubility due to hydrophobicity .
  • Linker Modifications: Ethyl vs.
  • Acetamide Substituents: Phenoxy (target compound): Balances lipophilicity and hydrogen-bonding capacity. Fluorophenyl/isopropyl: Fluorophenyl groups enhance selectivity for hydrophobic targets, while isopropyl may reduce steric hindrance .

Biological Activity

The compound 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide , identified by its CAS number 946201-60-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H26_{26}N4_{4}O4_{4}S
Molecular Weight418.5 g/mol
StructureChemical Structure

The compound's structure features a phenoxy group linked to a piperazine moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against biofilms formed by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL, showcasing their potential as antibacterial agents .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been extensively studied. For instance, related compounds have shown protective effects in animal models against seizures induced by maximal electroshock (MES). The most active derivatives provided protection at doses of 100 mg/kg and 300 mg/kg, indicating a notable anticonvulsant effect that could be attributed to their structural characteristics .

Anxiolytic and Antidepressant Effects

Another area of interest is the anxiolytic and antidepressant potential of piperazine-based compounds. In a series of experiments, certain derivatives exhibited significant anxiolytic effects in rodent models. The mechanisms involved may include interactions with serotonin receptors (5-HT), which are crucial in mood regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Modifications in the piperazine and phenoxy groups can lead to variations in their pharmacological profiles. For example, changing substituents on the piperazine ring can enhance or diminish activity against specific targets, including neurotransmitter receptors and bacterial biofilms .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally similar to this compound. The results demonstrated that certain derivatives were effective against both planktonic and sessile forms of bacteria. The most potent compound exhibited a biofilm inhibition rate significantly higher than traditional antibiotics like levofloxacin .

Study 2: Anticonvulsant Activity Assessment

In another investigation, the anticonvulsant activity of N-(phenoxyalkyl)-piperazine derivatives was assessed using the MES model. Compounds were tested at varying doses, revealing that modifications in lipophilicity influenced their onset and duration of action. The study concluded that specific structural features are essential for achieving desired anticonvulsant effects .

Q & A

Q. What are the common synthetic routes for 2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide, and what factors influence reaction yields?

Answer: The synthesis typically involves three key steps:

Sulfonylation of piperazine derivatives : Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

Acetamide coupling : Introducing the phenoxyacetamide moiety via nucleophilic substitution or amide bond formation, often using coupling agents like EDCI/HOBt .

Purification : Column chromatography or recrystallization to isolate the final product.
Critical factors : Solvent polarity (e.g., DMF vs. THF), reaction temperature (room temp vs. reflux), and stoichiometric ratios of reagents. Excess sulfonyl chloride can lead to byproducts, requiring precise stoichiometric control .

Q. How is the structural integrity of this compound validated in academic research?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the phenoxy group (δ 6.8–7.5 ppm for aromatic protons) and the sulfonamide (δ 3.0–3.5 ppm for sulfonyl-CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C21_{21}H25_{25}N4_4O4_4S) .
  • X-ray crystallography : Used in structurally analogous compounds to resolve ambiguous NOE signals or confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor subtypes (e.g., serotonin 5-HT1A_{1A} vs. 5-HT2A_{2A}) .
  • Solution-state conformation : The sulfonamide group’s flexibility may lead to varied binding modes. Computational docking (e.g., AutoDock Vina) with explicit solvent models can predict dominant conformers .
  • Meta-analysis : Cross-referencing IC50_{50} values from multiple studies and normalizing data using standardized controls (e.g., % inhibition relative to a reference antagonist) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Lipophilicity adjustment : Introducing methyl or methoxy groups on the phenyl ring to modulate logP values. For example, 4-methyl substitution increases membrane permeability but may reduce aqueous solubility .
  • Metabolic stability : Deuterating labile C-H bonds (e.g., benzylic positions) to slow hepatic clearance. LC-MS/MS tracks metabolite formation in microsomal assays .
  • Prodrug design : Masking the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability, with enzymatic cleavage in plasma .

Q. How do researchers address challenges in crystallizing this compound for structural studies?

Answer:

  • Co-crystallization with receptors : Soaking pre-formed protein crystals (e.g., serotonin receptors) in ligand-saturated solutions .
  • Solvent screening : Testing polar aprotic (DMSO) vs. non-polar (hexane) solvents to induce nucleation. Slow evaporation at 4°C minimizes disorder .
  • Halogen substitution : Replacing hydrogen with bromine on the pyridine ring to enhance crystal lattice interactions via halogen bonding .

Methodological Guidance

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

Answer:

  • HPLC-DAD/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate degradation products. MS/MS identifies hydrolyzed amides or oxidized sulfonamides .
  • Forced degradation : Exposure to heat (40°C), UV light, or acidic/basic conditions accelerates degradation. Kinetics analyzed via Arrhenius plots .

Q. How can computational modeling predict off-target interactions for this compound?

Answer:

  • Pharmacophore screening : Align the compound’s sulfonamide and pyridine motifs against databases like ChEMBL to identify potential kinase or GPCR targets .
  • Molecular dynamics (MD) simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) to assess metabolic liability. Trajectory analysis identifies persistent hydrogen bonds or hydrophobic contacts .

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